Morpholine, 3-(4-oxazolyl)-
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Overview
Description
Morpholine, 3-(4-oxazolyl)- is a heterocyclic compound that features both a morpholine ring and an oxazole ring. These structures are significant in organic chemistry due to their diverse biological activities and applications in various fields such as pharmaceuticals, industrial chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 3-(4-oxazolyl)- typically involves the cyclization of amino alcohols and carboxylic acids. One common method is the reaction of ethanolamine with aryl nitriles using a ruthenium catalyst under neat conditions . Another approach involves the use of benzoyl azide and alkenes activated by visible light, employing a photocatalyst such as Ru(bPy)3Cl2.6H2O and an additive like H3PO4 .
Industrial Production Methods
Industrial production methods for morpholine derivatives often involve large-scale cyclization reactions. These methods utilize readily available starting materials such as amino alcohols and α-haloacid chlorides, followed by coupling, cyclization, and reduction reactions .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 3-(4-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
Morpholine, 3-(4-oxazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of morpholine, 3-(4-oxazolyl)- involves its interaction with various molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can induce the production of reactive oxygen species (ROS) in bacterial cells, leading to cell membrane disruption and bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Oxazoline: A five-membered heterocycle with one nitrogen and one oxygen atom.
Thiazole: Similar to oxazole but contains a sulfur atom instead of oxygen.
Imidazole: Contains two nitrogen atoms in a five-membered ring.
Uniqueness
Morpholine, 3-(4-oxazolyl)- is unique due to the presence of both morpholine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and a broad range of applications in various fields .
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-(1,3-oxazol-4-yl)morpholine |
InChI |
InChI=1S/C7H10N2O2/c1-2-10-3-6(8-1)7-4-11-5-9-7/h4-6,8H,1-3H2 |
InChI Key |
JYUDRSXZLDGJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=COC=N2 |
Origin of Product |
United States |
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